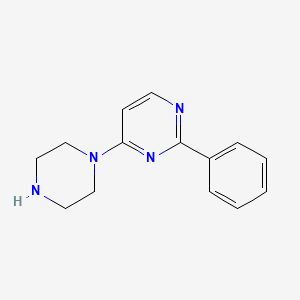
2-Phenyl-4-piperazinopyrimidine
Descripción general
Descripción
2-Phenyl-4-piperazinopyrimidine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Phenyl-4-piperazinopyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrimidine ring substituted with a phenyl group and a piperazine moiety. Its synthesis typically involves the condensation of appropriate pyrimidine derivatives with piperazine under controlled conditions.
Common Synthetic Route:
- Starting Materials: 2-chloro-4-pyrimidinamine and piperazine.
- Reagents: Organic solvents (e.g., ethanol), catalysts.
- Conditions: Heating under reflux for several hours.
This method yields the target compound with moderate to high efficiency, allowing for further modifications to enhance biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses, including chikungunya virus (CHIKV). For instance, analogues of this compound have been shown to inhibit CHIKV effectively in vitro, demonstrating a selectivity index greater than 61, indicating potent antiviral activity without significant toxicity to host cells .
Anticancer Activity
Research has also indicated that this compound exhibits anticancer properties. In a study involving MCF-7 breast cancer cells, derivatives of this compound demonstrated significant cytotoxicity with IC50 values ranging from 3 to 10 µM. Mechanistic studies revealed that these compounds induced apoptosis, inhibited cell migration, and caused cell cycle arrest at the G2/M phase .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies
- Antiviral Study: A series of piperazine derivatives were synthesized and evaluated for their antiviral efficacy against CHIKV. The most potent compound showed a remarkable ability to inhibit viral replication while maintaining low cytotoxicity .
- Anticancer Evaluation: In vitro testing on breast cancer cell lines revealed that certain derivatives could significantly reduce cell viability and induce apoptotic pathways, suggesting their potential as anticancer agents .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Antiviral Activity | Anticancer Activity | Selectivity Index |
|---|---|---|---|
| This compound | High | Moderate | >61 |
| 5-Methoxy-2-phenylpyrimidine | Moderate | Low | N/A |
| Piperazine derivatives | High | High | Varies |
This table illustrates the varying degrees of biological activity among related compounds, emphasizing the unique properties of this compound.
Propiedades
IUPAC Name |
2-phenyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGLOYAJWJRYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















